molecular formula C25H34ClN3O3 B588024 Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride CAS No. 1391053-70-5

Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride

Cat. No. B588024
M. Wt: 460.015
InChI Key: AIMAHZQXMQBODN-JIYLFXFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride (DIBH) is a novel and potent inhibitor of HIV-1 protease, a crucial enzyme involved in the replication of the human immunodeficiency virus (HIV). DIBH has been shown to be more effective than other protease inhibitors in clinical trials, and it has been used in combination with other antiretroviral drugs to treat HIV infection. DIBH is also used in laboratory experiments to study the mechanism of action of HIV-1 protease and to develop new drugs to fight HIV infection.

Scientific Research Applications

Metabolism and Excretion

Indinavir, a potent HIV-1 protease inhibitor, undergoes complex metabolism and excretion processes. Notably, the presence of metabolites in urine and feces suggests significant oxidation and oxidative N-dealkylations as primary metabolic pathways (Balani et al., 1996).

Inhibition of Human Cytochromes

Indinavir is a strong inhibitor of cytochrome P450-3A activity. This aspect highlights its potential to incur drug interactions due to inhibition of cytochrome P450 activity (Moltke et al., 1998).

Novel HIV-1 Protease Inhibitors

Substituting the pyridylmethyl moiety in indinavir with a pyridyl oxazole significantly improves its potency against PI-resistant HIV-1 strains (Zhang et al., 2003).

Crystalluria and Urinary Tract Abnormalities

Indinavir therapy is associated with the occurrence of crystalluria and urinary tract abnormalities, indicating its impact on renal health (Kopp et al., 1997).

Desolvation Behavior

The desolvation behavior of indinavir sulfate, which involves the removal of solvent molecules from its crystalline structure, has been studied, shedding light on its physicochemical properties (Ito et al., 2019).

Brain Delivery Systems

Development of lipid nanoemulsions and lactoferrin-treated nanoemulsions containing indinavir significantly enhances its brain delivery, which is crucial for treating HIV infection in the brain (Prabhakar et al., 2013; Karami et al., 2019).

HIV Treatment Management

Indinavir, when used in HIV treatment, results in significant viral load reduction and increases in CD4 cell counts (Plosker & Noble, 1999).

Biosensor Development

Development of a biosensor using indinavir for real-time determination of appropriate dosage in HIV treatment has been explored (Feleni et al., 2019).

Effects on Intestinal Metabolism

Indinavir's interaction with dexamethasone reveals its impact on the intestinal first-pass metabolism in rats, highlighting species-specific metabolism differences (Lin et al., 1999).

Transfer in the Human Placenta

Study of indinavir's transfer in the human placenta shows differential bidirectional transfer, suggesting active transport mechanisms at play (Sudhakaran et al., 2005).

properties

IUPAC Name

(2R,4S)-2-benzyl-4-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-piperazin-1-ylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3.ClH/c29-21(17-28-12-10-26-11-13-28)15-20(14-18-6-2-1-3-7-18)25(31)27-24-22-9-5-4-8-19(22)16-23(24)30;/h1-9,20-21,23-24,26,29-30H,10-17H2,(H,27,31);1H/t20-,21+,23-,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMAHZQXMQBODN-JIYLFXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
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Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
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Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
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Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
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Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
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Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride

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